molecular formula C11H11ClN4OS2 B2410129 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 690688-75-6

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2410129
CAS No.: 690688-75-6
M. Wt: 314.81
InChI Key: ZZONUABVZBDGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years for their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Scientific Research Applications

Pharmacophore Hybridization and Anticancer Properties

  • This compound's structural analogs are used in pharmacophore hybridization for designing drug-like small molecules with potential anticancer properties. A study demonstrates a cost-effective synthesis approach for a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, starting from 5-amino-1,3,4-thiadiazole-2-thiol. The synthesized compound showed promising results in anticancer activity in vitro using the NCI DTP protocol (Yushyn, Holota, & Lesyk, 2022).

Glutaminase Inhibition

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, including a compound structurally related to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide, are studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds are explored for their therapeutic potential in inhibiting GLS, showing promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Structural Analysis for Drug Design

  • Studies have analyzed the structure of compounds related to this compound to understand their molecular shapes, angles, and intermolecular interactions. These insights are crucial for drug design, especially in understanding how various interactions, such as hydrogen bonds and pi interactions, contribute to the compound's stability and reactivity (Boechat et al., 2011).

Antimicrobial Applications

  • Derivatives of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a structural relative of the compound , have been synthesized and evaluated as antimicrobial agents. These compounds have shown moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Anti-Inflammatory and Analgesic Agents

  • Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, closely related to the target compound, were designed and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant anti-inflammatory activity, comparable to ibuprofen, and exhibited promising analgesic activity in in vitro models (Shkair, Shakya, Raghavendra, & Naik, 2016).

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(4-8(6)12)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZONUABVZBDGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690688-75-6
Record name 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.